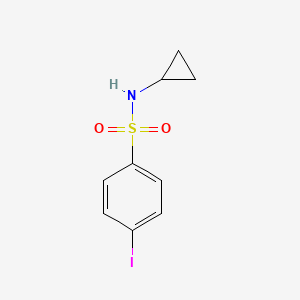

Cyclopropyl((4-iodophenyl)sulfonyl)amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamides, such as Cyclopropyl((4-iodophenyl)sulfonyl)amine, can be achieved through various methods . One approach involves the reaction of sulfonic acids or its sodium salts under microwave irradiation . Another method uses the combination of H2O2 and SOCl2 for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides . These sulfonyl chlorides can then react with amines to produce the corresponding sulfonamides .Molecular Structure Analysis

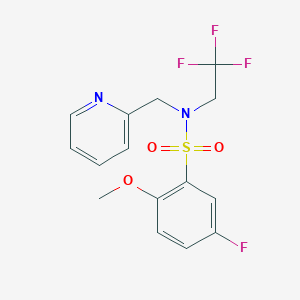

Cyclopropyl((4-iodophenyl)sulfonyl)amine has a molecular formula of C9H10INO2S . The cyclopropyl group is a chemical structure derived from cyclopropane . It has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .Chemical Reactions Analysis

Cyclopropyl-containing compounds can undergo various reactions . For instance, a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents can introduce strained rings . Additionally, the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides can produce various substituted aryl cyclopropanes .Physical And Chemical Properties Analysis

Cyclopropyl((4-iodophenyl)sulfonyl)amine has a molecular weight of 323.15 . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用

Enantioseparation in Chiral Ligand-Exchange Chromatography

Cyclopropyl-containing sulfonyl amino acids, such as Cyclopropyl((4-iodophenyl)sulfonyl)amine, have been used in the development of a chromatographic enantioselective method suitable for distinguishing and quantifying the resulting isomers . This method is particularly useful in the synthesis, analysis, and pharmacological characterization of rigid analogues of glutamic acid .

Synthesis of Sulfone Derivatives

Cyclopropyl((4-iodophenyl)sulfonyl)amine can be used in the ecofriendly synthesis of sulfone derivatives . The reaction involves glacial acetic acid and 30% hydrogen peroxide at room temperature . This method is beneficial for the preparation of various sulfone derivatives, which have numerous applications in medicinal chemistry .

Antimicrobial Activity

Quinoline derivatives incorporating a cyclopropyl ring and sulfone linkage, synthesized using Cyclopropyl((4-iodophenyl)sulfonyl)amine, have been evaluated for their anticipated antimicrobial activity . These compounds could potentially be used in the development of new antimicrobial drugs .

HOMO-LUMO Studies

Cyclopropyl((4-iodophenyl)sulfonyl)amine-based compounds have been used in HOMO-LUMO studies . These studies are crucial in understanding the electronic properties of molecules, which can provide insights into their reactivity and stability .

Drug Discovery

Compounds containing a cyclopropyl ring and sulfone linkage, such as Cyclopropyl((4-iodophenyl)sulfonyl)amine, are vital scaffolds for leads in drug discovery . They can be used to develop new drugs with improved efficacy and safety profiles .

Synthetic Organic Chemistry

Cyclopropyl((4-iodophenyl)sulfonyl)amine is an essential compound in synthetic organic chemistry . It can be used in the synthesis of various organic compounds, contributing to the advancement of this field .

作用机制

While the specific mechanism of action for Cyclopropyl((4-iodophenyl)sulfonyl)amine is not explicitly mentioned in the search results, sulfonamides in general are known to inhibit bacterial synthesis of folic acid, an essential nutrient . This inhibition occurs because sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a precursor of folic acid .

安全和危害

While specific safety data for Cyclopropyl((4-iodophenyl)sulfonyl)amine was not found, general safety measures for handling similar compounds include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapors/spray . If swallowed or inhaled, medical attention should be sought immediately .

属性

IUPAC Name |

N-cyclopropyl-4-iodobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCZGONWLWIQSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl((4-iodophenyl)sulfonyl)amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide](/img/structure/B2947389.png)

![1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide](/img/structure/B2947390.png)

![4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2947391.png)

![2-{1-[(Pyridin-4-ylmethyl)-amino]-ethylidene}-indan-1,3-dione](/img/structure/B2947395.png)

![ethyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2947401.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2947403.png)

![2-[3-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2947406.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2947409.png)